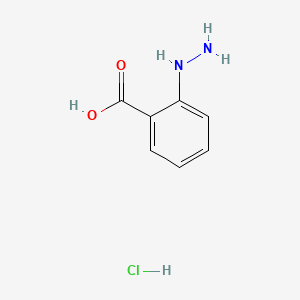

2-Hydrazinobenzoic acid hydrochloride

CAS No.: 52356-01-1

Cat. No.: VC2314978

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52356-01-1 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | 2-hydrazinylbenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H8N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H |

| Standard InChI Key | ZGNNOFKURIXXRF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)O)NN.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NN.Cl |

Introduction

The compound is also known by several synonyms including 2-hydrazinebenzoic acid hydrochloride, o-carboxyphenyl hydrazine HCl, and 2-carboxyphenylhydrazine hydrochloride .

Physical and Chemical Properties

2-Hydrazinobenzoic acid hydrochloride presents as an off-white to beige powder with distinct physical and chemical characteristics that determine its stability, reactivity, and appropriate handling procedures.

Physical Properties

The key physical properties of the compound are summarized in Table 2:

Table 2: Physical Properties of 2-Hydrazinobenzoic acid hydrochloride

Synthesis and Preparation Methods

Several methods for synthesizing 2-hydrazinobenzoic acid hydrochloride have been developed, with emphasis on yield optimization and manufacturing efficiency.

Patented Synthesis Procedure

A notable method for preparing 2-hydrazinobenzoic acid hydrochloride is described in Chinese patent CN101337909A, which comprises a series of sequential reactions :

-

Diazonium Formation: 2-aminobenzoic acid (anthranilic acid) is used as the starting material to generate benzene diazonium chloride through a diazo reaction.

-

Reduction Process: The benzene diazonium chloride undergoes reduction under controlled conditions:

-

Sodium metabisulfite serves as the reducing agent

-

Temperature is maintained between 15-25°C

-

pH is regulated between 7-9

-

-

Hydrolysis Reaction: The reduction products undergo hydrolysis with hydrochloric acid to produce 2-carboxyl phenyl hydrazine (2-hydrazinobenzoic acid hydrochloride).

This patented method claims higher yields, shorter production periods, and reduced manufacturing costs compared to traditional synthetic routes .

Applications and Uses

2-Hydrazinobenzoic acid hydrochloride demonstrates remarkable versatility across various scientific and industrial applications.

Organic Synthesis Applications

The compound serves as an important building block in synthetic organic chemistry:

-

Reagent and Catalyst: Functions as a reagent for organic synthesis and as a catalyst for various chemical transformations .

-

Heterocyclic Synthesis: Acts as an intermediate in the synthesis of heterocyclic compounds including pyridine derivatives, quinoline structures, and indole scaffolds .

-

Precursor to Indazole: Can be converted to indazole through appropriate synthetic procedures, making it valuable in heterocyclic chemistry .

Biochemical and Pharmaceutical Research

In biochemical and pharmaceutical research, the compound demonstrates specific interactions relevant to drug discovery:

-

Polymerase Interactions: Functions as a ligand or substrate for polymerase enzymes .

-

Viral Replication Studies: Interacts with NS5B polymerase, which is involved in viral replication processes and drug resistance mechanisms, presenting potential relevance to antiviral research .

Analytical and Luminescence Applications

The compound exhibits distinct luminescence properties that enable its use in analytical chemistry:

-

Chloride-Induced Luminescence: Produces blue light (approximately 470 nm wavelength) when bound to chlorides .

-

Mechanism of Luminescence: The luminescence occurs due to interactions between the nucleophilic carbonyl group of 2-hydrazinobenzoic acid hydrochloride and nucleophilic attack by chloride ions on the carbonyl oxygen atom .

These properties make the compound potentially valuable in developing chemical sensors and analytical detection methods.

Chemical Reactions and Behavior

The chemical reactivity of 2-hydrazinobenzoic acid hydrochloride is largely determined by the presence of both the hydrazino group and the carboxylic acid functionality, allowing for diverse chemical transformations.

Luminescence Reaction

One distinctive characteristic of 2-hydrazinobenzoic acid hydrochloride is its luminescence reaction:

-

The compound produces blue luminescence (approximately 470 nm) when it interacts with chloride ions .

-

This phenomenon results from specific molecular interactions involving the nucleophilic carbonyl group and nucleophilic attack by chloride ions on the carbonyl oxygen atom .

Conversion to Related Compounds

2-Hydrazinobenzoic acid hydrochloride can be transformed into chemically related structures:

-

Conversion to Free Base: The compound can be converted to o-hydrazinobenzoic acid (the free base form) through treatment with concentrated hydrochloric acid .

-

Synthesis of Heterocycles: It serves as a key precursor in the synthesis of indazole derivatives and other nitrogen-containing heterocyclic compounds .

Analytical Characterization

Various analytical techniques can be employed to identify, characterize, and assess the purity of 2-hydrazinobenzoic acid hydrochloride.

| Parameter | Value/Method | Reference |

|---|---|---|

| Assay Method | Argentometry | |

| Minimum Purity | 98.5% | |

| Standard Commercial Purity | ≥98.0% | |

| High-Purity Grade | 99% | |

| Identification Method | Infrared Spectroscopy (Authentic) |

Spectroscopic Identification

Infrared spectroscopy serves as a primary method for identifying 2-hydrazinobenzoic acid hydrochloride, with the obtained spectrum compared against an authentic reference spectrum for confirmation . While specific spectral characteristics were not detailed in the available sources, this analytical approach remains standard for structural verification and quality control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume